2-Amino-6-fluorobenzonitrile

Catalog No.
S666572
CAS No.
77326-36-4
M.F
C7H5FN2
M. Wt
136.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-fluorobenzonitrile

Struggling with failed regioselectivity in fluorinated kinase inhibitor synthesis? 2-Amino-6-fluorobenzonitrile (CAS 77326-36-4) solves this. Its ortho substitution ensures correct cyclization to 7-fluoro heterocycles.

  • Essential for 7-fluoropyrrolo[2,3-d]pyrimidin-4-amine, key to JAK3/EGFR inhibitor synthesis.
  • 6-Fluoro group ensures high target affinity & metabolic stability; non-fluorinated analogs fail.
  • Reliable, high-yielding precursor for process chemistry and SAR studies.

Procure with confidence for reproducible results and global shipping.

CAS Number

77326-36-4

Product Name

2-Amino-6-fluorobenzonitrile

IUPAC Name

2-amino-6-fluorobenzonitrile

Molecular Formula

C7H5FN2

Molecular Weight

136.13 g/mol

InChI

InChI=1S/C7H5FN2/c8-6-2-1-3-7(10)5(6)4-9/h1-3H,10H2

InChI Key

IQUNZGOZUJITBJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C#N)N

Synonyms

6-Amino-2-fluorobenzenecarbonitrile; 6-Fluoro-2-aminobenzonitrile; 2-Cyano-3-fluorophenylamine; 2-Amino-6-fluoro-benzonitrile;

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)N

The exact mass of the compound 2-Amino-6-fluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

97%

Package Size

1 g, 5 g, 25 g, 100 g

2-Amino-6-fluorobenzonitrile (CAS: 77326-36-4) is a fluorinated aromatic building block essential for synthesizing complex heterocyclic compounds. It features ortho-positioned amino, fluoro, and nitrile groups, a specific arrangement that imparts distinct reactivity compared to other aminobenzonitrile isomers. This compound is primarily utilized as a key intermediate in the development of kinase inhibitors for pharmaceutical applications and in the synthesis of specialized agrochemicals, where the fluorine atom contributes to modulating biological activity and metabolic stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQE5AeEjK7_5PStwsX-O7wFzHtubmTRAJtvJqsSDZoYEm7B2sVb3nx93y-WStYFVQTqjiUR7VJrgV_EpaL1bY6HzU5w99AZt9XuPZwZn0Cb7Z3PkcqPz1MPuRu4C3lc8sIE9LvDELOG9eP0QkI0XxPRFSuE9jt27oIi8qCYyZrx7a75N3n6u68QVO4Hk0OrfCgPQ3IrqZ-xEmfQ3zzyFvFe2IyIzWqG5s42OxomvlqSh2Oa6RAx-GtRhlAU2ZoiFG9t3iVF9)]

Research Fit

Scaffold Quinazoline, aminoquinoline, huprine cyclocondensation
Route Selective mono-ammonolysis from 2,6-difluorobenzonitrile
Functionality 6-Fluoro retained for downstream halogen functionalization

Substituting 2-Amino-6-fluorobenzonitrile with its non-fluorinated parent, 2-aminobenzonitrile, or other positional isomers is often unviable. The fluorine atom at the 6-position exerts a strong electronic influence that is critical for directing cyclization reactions and achieving the desired regioselectivity in multi-step syntheses.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJKGblSlKzr2JSiuCPgZgz40G7UUKty3yXwOhDJMN6rGXquuJnnk8md5QoX8G1UijOENlYuYf6ZjMn0wNfKPlNgQ6tZAqdbUy1T0LJCzPTpKEKmPXZNs8uqXWdSl0MdoqBy9gM)] Furthermore, this specific substitution pattern is frequently a prerequisite for achieving high-affinity binding to biological targets, such as enzyme active sites in kinase inhibitors. Replacing the 6-fluoro group with other halides or using a different isomer (e.g., 2-amino-5-fluorobenzonitrile) can lead to significant losses in final product potency, altered metabolic profiles, or complete failure of key synthetic steps.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHJKGblSlKzr2JSiuCPgZgz40G7UUKty3yXwOhDJMN6rGXquuJnnk8md5QoX8G1UijOENlYuYf6ZjMn0wNfKPlNgQ6tZAqdbUy1T0LJCzPTpKEKmPXZNs8uqXWdSl0MdoqBy9gM)]

Substitution Risk

Regioisomeric mismatch
2-Amino-3/4/5-fluorobenzonitriles alter cyclization geometry and may not access quinazoline or huprine scaffolds.
Chloro analog divergence
6-Chloro substitute introduces heavier halogen, altering electronic properties and metabolic profile compared to 6-fluoro.
Friedländer product distribution
4-Chloro analog yields substantially different product distribution vs. 6-fluoro in Friedländer condensation.

High-Potency Kinase Inhibition vs. Non-Fluorinated Analog

In the development of Janus kinase 3 (JAK3) inhibitors, the choice of a 6-fluoro substituted precursor is directly correlated with a dramatic increase in biological potency. A pyrrolo[2,3-d]pyrimidine compound synthesized from 2-amino-6-fluorobenzonitrile demonstrated a JAK3 inhibitory concentration (IC50) of 1.1 nM. In contrast, the direct analog synthesized from the non-fluorinated precursor, 2-aminobenzonitrile, was significantly less active, with an IC50 value of 140 nM.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)]

Evidence DimensionJAK3 Enzyme Inhibition (IC50)
Target Compound Data1.1 nM (Derived from 2-Amino-6-fluorobenzonitrile)
Comparator Or Baseline140 nM (Derived from 2-Aminobenzonitrile)
Quantified Difference>127-fold higher potency
ConditionsIn vitro enzymatic assay for Janus kinase 3 (JAK3).

This evidence demonstrates that the 6-fluoro substitution is a critical determinant of target binding affinity, making this specific precursor essential for synthesizing high-potency kinase inhibitors.

Synthesis Yield & Purity
Data to verify
98.5% yield, 98.7% purity
vs 95% (5-F step), 70–80% (4-F overall)
Reported yield difference may reduce procurement cost at scale.
One-step precipitation; no chromatography needed.

High-Yield Synthesis of Advanced Intermediates

In the process development for a potent JAK2/FLT3 inhibitor, 2-amino-6-fluorobenzonitrile was used as the starting material for a key cyclization step to form a 7-fluoropyrrolo[2,3-d]pyrimidin-4-amine intermediate. This reaction, conducted with formamidine acetate, proceeded with a high isolated yield of 95%.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)] This level of efficiency is crucial for the economic viability and scalability of manufacturing advanced pharmaceutical ingredients.

Evidence DimensionIsolated Chemical Yield
Target Compound Data95%
Comparator Or BaselineTypical yields for similar cyclizations with less activated or sterically different benzonitriles are often lower.
Quantified DifferenceRepresents a highly optimized and efficient transformation for a key pharmaceutical intermediate.
ConditionsCyclization reaction with formamidine acetate in 2-methoxyethanol at reflux.

The high, reproducible yield in this critical transformation makes 2-amino-6-fluorobenzonitrile a reliable and cost-effective choice for process scale-up and manufacturing.

Friedländer Yield (allyl)
Head-to-head
6-F: 58% yield
4-Cl: 19% yield
Substrate-dependent advantage may reduce enone intermediate consumption.
AlCl₃, DCE, reflux 14–18 h.

Patented Precursor for Kinase Inhibitor Synthesis

Patents for the synthesis of quinazoline-based kinase inhibitors, such as those targeting the Epidermal Growth Factor Receptor (EGFR), explicitly claim methods starting from 2-amino-6-fluorobenzonitrile. For example, the synthesis of 7-fluoro-quinazolin-4-ylamine, a key intermediate, is specified to proceed from this exact precursor.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)] The specificity in the patent claims underscores the non-obviousness and necessity of this particular starting material to achieve the desired final products and their associated biological activities.

Evidence DimensionPrecursor Specification in Patent Claims
Target Compound DataExplicitly claimed as the starting material for 7-fluoro-quinazolin-4-ylamine synthesis.
Comparator Or BaselineOther isomers or non-fluorinated analogs are not claimed for this specific transformation.
Quantified DifferenceN/A
ConditionsSynthesis of intermediates for 4-anilino-quinazoline kinase inhibitors.

Procuring this specific CAS number is necessary to operate within the scope of established, patented synthetic routes for high-value pharmaceutical compounds.

Dovitinib Final Step Yield
Reported
88.4% (t-BuOK/toluene)
vs 43.6–44.1% (KHMDS/THF)
Optimized protocol may improve API throughput and reduce intermediate cost.
Single reported protocol; batch reproducibility to verify.
Melting Point
Data to verify
125–128 °C (6-F)
3-F: 79–91 °C; 4-F: 102.2 °C; 5-F: 92–96 °C
Higher mp supports ambient crystallization isolation.
Open capillary data from vendor COAs; verify lot.

High-Potency Kinase Inhibitors for Oncology

This compound is the right choice when the project goal is to synthesize novel kinase inhibitors where a fluorine at the 7-position of a quinazoline or related heterocyclic core is known to be critical for achieving sub-nanomolar potency against targets like JAK3 or EGFR.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)]

Scale-Up of Patented Pharmaceutical Intermediates

Ideal for process chemistry departments and contract manufacturing organizations that require a reliable, high-yielding precursor for key heterocyclic intermediates, such as 7-fluoropyrrolo[2,3-d]pyrimidin-4-amine, ensuring reproducibility and process efficiency.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGsqHtB6mAgF5Gqe6I7QFQnZUF2uz0wXbv5mejMkm64q3bFMPvPu2IvD2zK-YnO5_Xutnb-WaD96QrPNpXgwEqeYBK0cAqaLP1oi9M_wJqTmsyMcHmbDRgKHHOtp4D8HWB8a5c7CpEW2pPi)]

SAR Studies on Heterocyclic Scaffolds

Essential for medicinal chemistry programs performing SAR studies on heterocyclic scaffolds. Its use allows for a direct assessment of the impact of a 6-fluoro substituent on target engagement, selectivity, and pharmacokinetic properties compared to non-fluorinated or other halogenated analogs.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgXu8BWMR5CXJzXg8dumTJJ5KQHe2_fJ0FzKOzXLwoXp5Oj4Xx5vm8fAuzelk9OOIqCcW1SNfqGpvbNZG3qAk9GnpFTHoKLTtL7-JewLu3pkgBBHbJ25DNOi9kbPVh5gkBmEntacTyg6WV)]

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluoroquinazolinone synthesis for kinase inhibitors
Ortho-amine/nitrile geometry for cyclocondensation with benzoyl chlorides
Correct fluorine positioning for EGFR inhibitor core construction
Dovitinib and RTK inhibitor production
Reported high yield in final-stage cyclization with optimized base/solvent
Process scale-up and intermediate consumption reduction
Allyl-huprine synthesis via Friedländer condensation
Reported yield advantage over 4-chloro analog in Friedländer route
Enone intermediate consumption and library synthesis efficiency
Crystallization-based purification
Melting point above 120 °C allows ambient-temperature isolation
Energy cost and equipment simplification in continuous processing

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (16%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (18%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Acute Toxic;Irritant

Other CAS

77326-36-4

Wikipedia

2-Amino-6-fluorobenzonitrile

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